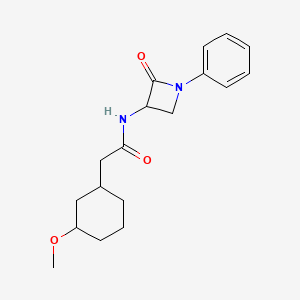

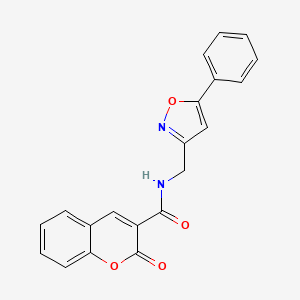

![molecular formula C19H18N2 B2464401 (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole CAS No. 477543-66-1](/img/structure/B2464401.png)

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 . Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One method involves an electrochemical-oxidation-induced intramolecular annulation under undivided electrolytic conditions . In this process, amines, alkynes, and azides could participate in the transformation to furnish a variety of substituted imidazoles .

Molecular Structure Analysis

Imidazole-based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions . This property is analyzed using the scanning-tunneling microscope-break junction (STM-BJ) technique and density functional theory-based calculations .

Chemical Reactions Analysis

Imidazole derivatives are widely distributed in terrestrial and marine environments, and exhibit extensive pharmacological activities . They participate in a variety of chemical reactions, including electrochemical-oxidation-induced intramolecular annulation .

Physical And Chemical Properties Analysis

Imidazole compounds have unique physical and chemical properties due to their amphoteric nature . They can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .

Scientific Research Applications

Antiviral Agents

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole and its structurally related compounds have been designed and synthesized for testing as antiviral agents, particularly against human rhinovirus. The synthesis process involves the development and use of new reagents for direct incorporation of specific functional groups, leading to the desired E-isomer formation. This stereospecific synthesis avoids the need for reverse-phase preparative HPLC for isomer separation before antiviral activity evaluation, showcasing its potential in the development of novel antirhinovirus medications (Hamdouchi et al., 1999).

Ferroelectric and Antiferroelectric Materials

The imidazole unit, due to its chemical stability and presence in biological systems, has been identified to often be bistable in electric polarity and electrically switchable, even in the crystalline state, through proton tautomerization. This discovery points towards the potential application of benzimidazole derivatives in the development of lead- and rare-metal-free ferroelectric devices. Polarization–electric field (P–E) hysteresis experiments have revealed high electric polarization at room temperature, indicating their suitability for such applications (Horiuchi et al., 2012).

Antiulcer Agents

Benzimidazole derivatives have been synthesized and evaluated for their potential as antisecretory and cytoprotective antiulcer agents. The synthesis routes and subsequent testing demonstrate the compounds' abilities to offer protective properties against ulcers, highlighting their potential in the treatment of gastrointestinal diseases (Starrett et al., 1989).

Corrosion Inhibition

Imidazole derivatives have shown promising results as corrosion inhibitors, particularly under hydrodynamic conditions on carbon steel in acidic solutions. Their molecular structures, featuring high electron density and ability to form strong interactions with metal surfaces, effectively minimize corrosion rates, offering valuable insights into the development of new corrosion inhibitors (Ismail et al., 2019).

Synthesis of Heterocycles

The this compound framework facilitates the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical entities. Efficient synthesis methods leveraging this framework contribute to advancements in medicinal chemistry and drug discovery (Katritzky et al., 2003).

Mechanism of Action

Target of Action

Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that the compound could interact with a variety of targets, depending on the specific context.

Mode of Action

Imidazole derivatives are known to form charge transfer complexes (ctcs) with various molecules . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that the compound could potentially affect pathways involving exciton transformations.

Pharmacokinetics

The stability of imidazole derivatives has been shown to be affected by ph, with these compounds destabilizing at ph values of 4 and 3 . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

Imidazole derivatives have been shown to have anticancer properties , suggesting that the compound could potentially have similar effects.

Action Environment

The action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the stability of imidazole derivatives has been shown to be affected by pH . Additionally, the presence of other compounds, such as isoprene, can catalyze reactions involving imidazole derivatives . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

The future directions of research into imidazole compounds are vast and varied. For instance, there is considerable interest in developing imidazole derivatives as safe alternatives to anticancer chemotherapy . Additionally, the field of directed evolution, which enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, is a promising area of future research .

Biochemical Analysis

Biochemical Properties

Imidazole derivatives have been found to function as selective and effective receptors for various types of analytes due to their amphoteric nature . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Imidazole compounds have been shown to have anticancer properties, indicating that they may influence cell function and cellular processes

Molecular Mechanism

Imidazole-based π–π stacked dimers have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of imidazole compounds can change over time in laboratory settings. For example, a protocol for the synthesis of disubstituted NH-imidazoles via nucleophilic catalysis has been described . This suggests that this compound may also exhibit temporal changes in its effects, including changes in stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Imidazole compounds are involved in various metabolic pathways. For example, imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that this compound may be involved in similar metabolic pathways and may interact with various enzymes or cofactors.

Transport and Distribution

Imidazole compounds can form π–π stacked dimers, which have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that this compound may be transported and distributed within cells and tissues through similar mechanisms.

Subcellular Localization

The subcellular distributions of reactive oxygen species (ROS) and ROS-modified proteins have been shown to critically influence the redox-sensitive regulation of endothelial nitric oxide synthase (eNOS)-dependent pathways . This suggests that this compound may also be localized in specific subcellular compartments and may have effects on its activity or function depending on its localization.

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJUCFPTZUAWIC-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

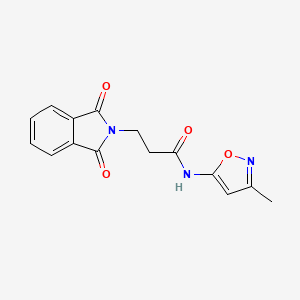

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)

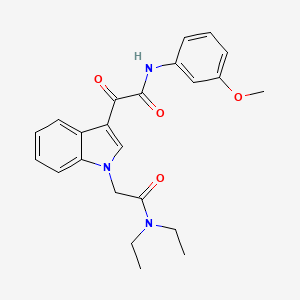

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)

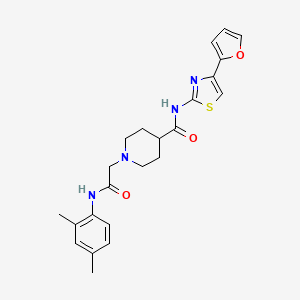

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)

![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)

![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)